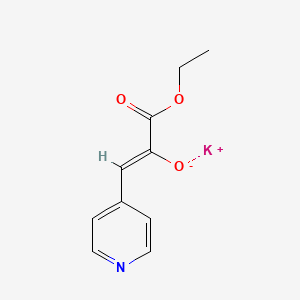

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate

Description

Properties

IUPAC Name |

potassium;(Z)-3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.K/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8;/h3-7,12H,2H2,1H3;/q;+1/p-1/b9-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYJNAVNVNOYAX-VILQZVERSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC=C1)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=NC=C1)/[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311319-53-5 | |

| Record name | potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Primary Synthetic Route: Knoevenagel Condensation

The most common and efficient method for synthesizing Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate involves a Knoevenagel condensation between ethyl acetoacetate and 4-pyridinecarboxaldehyde, followed by deprotonation with potassium hydroxide (KOH).

Ethyl acetoacetate + 4-pyridinecarboxaldehyde → (Knoevenagel condensation) → Intermediate enone → Potassium salt formation

Alternative Synthesis Approaches

While the Knoevenagel route remains predominant, other methods have been explored:

- Base-Catalyzed Michael Addition : Involving the addition of potassium enolate to suitable electrophiles, followed by cyclization and oxidation steps.

- Direct Alkylation : Using ethylating agents like ethyl iodide in the presence of base to introduce the ethoxy group, then subsequent oxidation to form the keto-enolate structure.

However, these methods are less favored due to lower yields or more complex purification processes.

Optimization of Reaction Conditions

Research indicates that reaction parameters significantly influence the purity and yield:

Purification Techniques

Post-synthesis, purification involves:

- Recrystallization from ethanol or methanol to remove impurities.

- Column chromatography if necessary, especially for complex mixtures.

- Drying under vacuum to obtain the pure potassium salt form.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The Knoevenagel condensation is favored for its simplicity and high efficiency, with reaction yields often exceeding 80% under optimized conditions.

- The choice of solvent and base significantly impacts reaction kinetics and product stability.

- Recent studies suggest that microwave-assisted synthesis can further reduce reaction times and improve yields.

- Handling of the compound requires safety precautions due to its toxicity and irritant properties, emphasizing the importance of proper laboratory protocols.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enolate to alcohols or alkanes.

Substitution: The enolate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate exhibit significant antimicrobial properties. The pyridine ring is known to enhance biological activity, making it a focus for developing new antibiotics and antifungal agents. Studies have shown that derivatives can inhibit the growth of various pathogens, suggesting potential for therapeutic applications in treating infections .

Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of this compound have revealed its potential use in managing inflammatory diseases. The compound's ability to modulate immune responses and reduce inflammation markers positions it as a candidate for drug development aimed at conditions like arthritis and other chronic inflammatory disorders .

Cancer Research

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a subject of interest for developing novel anticancer therapies .

Agricultural Applications

Pesticide Development

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate has been explored as a potential active ingredient in pesticide formulations. Its efficacy against certain pests and diseases in crops can enhance agricultural productivity while minimizing chemical residues in food products .

Plant Growth Regulation

The compound may also serve as a plant growth regulator, promoting healthy growth and improving resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where reducing chemical inputs is essential .

Materials Science

Synthesis of Novel Materials

In materials science, potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate is being investigated for its potential in synthesizing new materials with unique properties. Its reactivity can be exploited to create polymers or composites that exhibit enhanced mechanical strength or thermal stability .

Catalytic Applications

The compound has shown promise as a catalyst in various organic reactions, facilitating processes such as cross-coupling reactions or polymerization. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry .

Summary Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Significant inhibition of pathogens |

| Cancer therapeutics | Induces apoptosis in cancer cells | |

| Agricultural Science | Pesticide formulations | Effective against crop pests |

| Plant growth regulation | Enhances growth under stress | |

| Materials Science | Synthesis of polymers | Improved mechanical properties |

| Catalytic applications | Facilitates organic synthesis reactions |

Mechanism of Action

The mechanism of action of Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate involves its interaction with various molecular targets. The enolate moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the class of potassium enolates with aromatic substituents. Key analogues include:

Ethyl 2-hydroxy-3-(pyridin-4-yl)prop-2-enoate (neutral form): Lacks the potassium counterion, altering solubility and reactivity. Higher LogP (-2.69 for the potassium salt vs. -1.2 for the neutral form) due to ionic interactions .

Pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone (): Shares the pyridin-4-yl group but replaces the enolate with a ketone-pyrrolidine moiety. Greater hydrogen-bond donor capacity (2 vs. 0 in the potassium salt), influencing biological target interactions .

Physicochemical and Spectroscopic Comparisons

Reactivity and Stability

- The potassium salt exhibits enhanced water solubility compared to its neutral counterpart due to ionic dissociation, making it preferable for aqueous-phase reactions .

- The enolate system confers nucleophilic reactivity at the α-carbon, contrasting with the electrophilic ketone in pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone .

- Stability under basic conditions is superior to analogous sodium enolates, which may hydrolyze more readily .

Biological Activity

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate (CAS No. 1311319-53-5) is a small molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate features a unique enolate structure combined with a pyridine ring, which contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of 231.29 g/mol .

Synthesis

The synthesis typically involves a Knoevenagel condensation reaction between ethyl acetoacetate and 4-pyridinecarboxaldehyde, followed by deprotonation using potassium hydroxide. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its enolate moiety, which can act as a nucleophile, engaging in reactions with electrophilic centers in biological molecules. The pyridine ring facilitates π-π interactions and hydrogen bonding, enhancing binding affinity to various biological targets .

Antimicrobial Activity

Research indicates that potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for anticancer activity. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

Study on Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate demonstrated selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The compound significantly reduced cell viability at micromolar concentrations, supporting its potential as an anticancer drug .

Antimicrobial Assessment

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it exhibited comparable or superior activity against certain Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative antimicrobial agent .

Research Applications

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate has several applications in research:

- Organic Synthesis : Used as a versatile building block for synthesizing complex organic molecules.

- Drug Development : Explored as a lead compound in drug discovery due to its promising biological activities.

- Chemical Biology : Investigated for its role in biochemical assays and as a probe for studying enzyme mechanisms .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Potassium 3-Oxo-propanoate | Lacks pyridine ring | Limited antimicrobial activity |

| Potassium 3-Ethoxyacrylate | Similar enolate structure | Moderate anticancer effects |

| Potassium 4-Pyridinecarboxylate | Pyridine ring present | Antimicrobial properties |

Q & A

Q. What are the recommended safety protocols for handling Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .

- Environmental Controls: Work in a fume hood to minimize inhalation risks. Avoid discharge into drainage systems due to potential environmental hazards .

- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography: Utilize SHELXL (for refinement) and WinGX (for data processing) to resolve crystal structures. The SHELX suite is robust for small-molecule refinement, even with twinned or high-resolution data .

- Spectroscopy: Combine NMR (¹H/¹³C) and IR to confirm functional groups (e.g., pyridinyl, ethoxycarbonyl). Compare experimental spectra with computational predictions (DFT) for alignment .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

- Enol Triflate Cross-Coupling: Adapt methods from analogous enolate syntheses. For example, react a pyridinyl-substituted enol triflate with potassium ethoxide under inert conditions (e.g., argon) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the potassium salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Data Validation: Employ the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. Adjust refinement parameters in SHELXL (e.g., anisotropic displacement for heavy atoms) .

- Twinned Data: Use SHELXL’s twin law refinement for non-merohedral twinning. Validate with the R-factor ratio (R₁/R₂ < 2) .

- Software Integration: Process data through WinGX for seamless integration of SHELX solutions and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What analytical strategies ensure purity and detect trace impurities in this compound?

Methodological Answer:

- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Compare retention times with reference standards (e.g., EP-grade impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .

- Elemental Analysis: Validate potassium content via ICP-OES, targeting ≤0.5% deviation from theoretical values.

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to detect residual solvents or hydrated forms .

Q. How does the pyridinyl moiety influence the compound’s reactivity in coordination chemistry?

Methodological Answer:

- Coordination Studies: Design experiments with transition metals (e.g., Cu²⁺, Zn²⁺) to assess ligand behavior. The pyridinyl group acts as a Lewis base, forming stable complexes via N-donor binding .

- Structural Insights: Compare with crystallographic data from analogous Cu²⁺-pyridinyl complexes (e.g., Cu₂(CO₂)₄ dinuclear units) to predict coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.